

Cyclopropanone Oxime: A Versatile Three-Carbon Synthon for Synthesis

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Compound of Interest

Compound Name: *Cyclopropanone oxime*

Cat. No.: *B14282919*

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Application Note AP-CHEM-2025-04

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Introduction

Cyclopropanone oxime, a strained three-membered ring containing an oxime functionality, is a valuable and versatile three-carbon building block in organic synthesis. Due to the inherent ring strain of the cyclopropane ring, this molecule readily undergoes ring-opening reactions, providing access to a variety of functionalized three-carbon synthons. This application note provides detailed protocols for the preparation of **cyclopropanone oxime** from a stable precursor and highlights its applications in the synthesis of valuable organic molecules, including β -lactams.

Cyclopropanones themselves are highly unstable and prone to polymerization. Therefore, their synthetic applications are often realized through the use of more stable precursors, known as cyclopropanone equivalents.^{[1][2]} A widely used and accessible precursor is cyclopropanone ethyl hemiacetal.^{[3][4]} This stable compound can be conveniently prepared and stored, and it serves as a reliable source of cyclopropanone for *in situ* reactions.^[4]

The conversion of cyclopropanone, generated *in situ* from its hemiacetal, to **cyclopropanone oxime** introduces a versatile nitrogen-containing functional group. The resulting oxime can participate in a range of transformations, including rearrangements and cycloadditions, making it a powerful tool for the construction of complex molecular architectures.^[5]

Synthesis of Cyclopropanone Oxime

The synthesis of **cyclopropanone oxime** is achieved in a two-step process starting from the readily available cyclopropanone ethyl hemiacetal.

Step 1: Synthesis of Cyclopropanone Ethyl Hemiacetal

A robust and well-established procedure for the synthesis of cyclopropanone ethyl hemiacetal involves the sodium-mediated ring closure of ethyl 3-chloropropanoate.[\[4\]](#)

Experimental Protocol:

- Materials:
 - Sodium metal
 - Toluene, anhydrous
 - Diethyl ether, anhydrous
 - Chlorotrimethylsilane
 - Ethyl 3-chloropropanoate
 - Methanol
- Procedure:
 - In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add sodium metal to anhydrous toluene.
 - Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
 - Cool the mixture to room temperature, remove the toluene, and wash the sodium sand with anhydrous diethyl ether.
 - Suspend the sodium sand in fresh anhydrous diethyl ether and add chlorotrimethylsilane.

- To this suspension, add ethyl 3-chloropropanoate dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, heat the reaction mixture at reflux for 30 minutes.
- Cool the mixture and filter it under a nitrogen atmosphere.
- The resulting filtrate contains 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. This intermediate is then treated with methanol to yield cyclopropanone ethyl hemiacetal.^[3]
- Purify the product by distillation under reduced pressure.

Step 2: Synthesis of **Cyclopropanone Oxime** from Cyclopropanone Ethyl Hemiacetal

The conversion of cyclopropanone ethyl hemiacetal to **cyclopropanone oxime** is achieved through a standard oximation reaction with hydroxylamine hydrochloride.^[6] The hemiacetal is believed to be in equilibrium with the free cyclopropanone, which then reacts with hydroxylamine.

Experimental Protocol:

- Materials:
 - Cyclopropanone ethyl hemiacetal
 - Hydroxylamine hydrochloride
 - Sodium carbonate
 - Water
 - Diethyl ether
- Procedure:
 - In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.
 - Add a solution of cyclopropanone ethyl hemiacetal in diethyl ether to the aqueous solution.

- With stirring, add a solution of sodium carbonate in water portion-wise, maintaining the temperature below 25 °C.
- Continue stirring at room temperature for 1-2 hours.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford **cyclopropanone oxime**.

Applications of Cyclopropanone Oxime as a Three-Carbon Building Block

The synthetic utility of **cyclopropanone oxime** lies in its ability to undergo ring-opening and rearrangement reactions, providing access to functionalized three-carbon chains. A significant application is in the synthesis of β -lactams, which are core structures in many antibiotic drugs.

Synthesis of β -Lactams

The reaction of cyclopropanone equivalents with hydroxylamines can lead to the formation of β -lactams through a formal [3+1] cycloaddition.^{[7][5]} This transformation is believed to proceed via a ring-expansion mechanism.

Experimental Protocol for the Synthesis of a β -Lactam from a Cyclopropanone Equivalent:

This protocol is adapted from the reaction of a 1-sulfonylcyclopropanol, another cyclopropanone equivalent, with a hydroxylamine.^[7]

- Materials:
 - Cyclopropanone oxime** (or a suitable precursor that generates it *in situ*)
 - A Lewis acid (e.g., a scandium(III) triflate)
 - A suitable solvent (e.g., 1,2-dichloroethane)
- General Procedure:

- To a solution of the cyclopropanone precursor in the chosen solvent, add the hydroxylamine derivative.
- Add the Lewis acid catalyst.
- Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.
- Upon completion, quench the reaction and perform a standard aqueous work-up.
- Purify the resulting β -lactam by column chromatography.

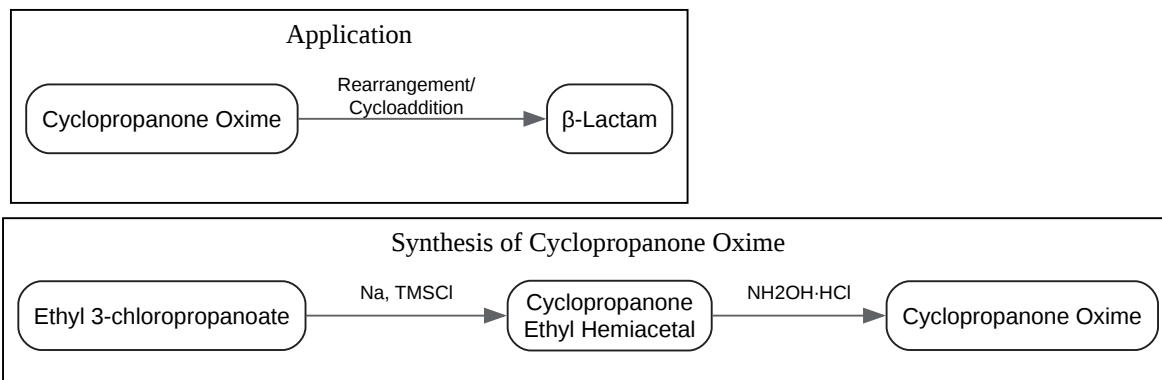
Table 1: Representative Yields for the Synthesis of β -Lactams from Cyclopropanone Equivalents

Cyclopropane Equivalent	Hydroxylamine	Product	Yield (%)	Reference
1-Sulfonylcyclopropanol	O-Benzylhydroxylamine	1-Benzyl-4-phenylazetidin-2-one	85	[7]
1-Sulfonylcyclopropanol	Hydroxylamine	4-Phenylazetidin-2-one	78	[7]

Note: These yields are for a related system and are provided for illustrative purposes. Optimization would be required for reactions starting directly from **cyclopropanone oxime**.

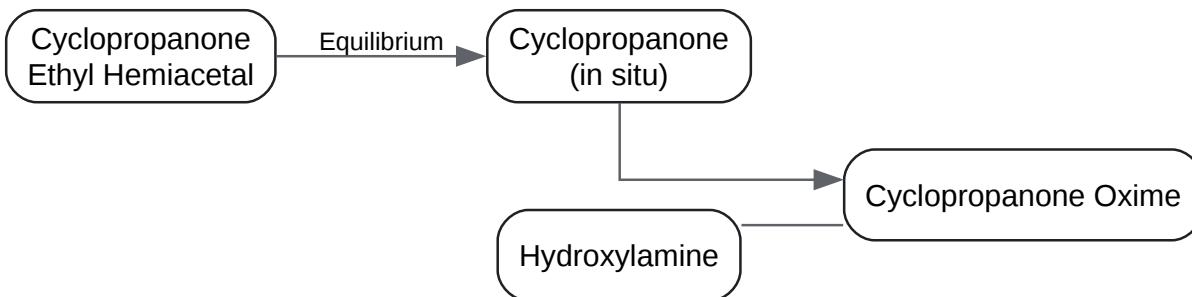
Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.



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Caption: Synthetic route to **cyclopropanone oxime** and its application.



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Caption: Formation of **cyclopropanone oxime** from its hemiacetal precursor.

Conclusion

Cyclopropanone oxime, readily prepared from its stable ethyl hemiacetal precursor, serves as a versatile three-carbon building block in organic synthesis. Its strained ring system facilitates ring-opening and rearrangement reactions, providing efficient pathways to valuable nitrogen-containing molecules such as β -lactams. The protocols and applications outlined in this note demonstrate the synthetic potential of this reactive intermediate for researchers in drug discovery and synthetic methodology development.

Spectroscopic Data

While specific spectroscopic data for **cyclopropanone oxime** is not widely available in the literature, the following are expected characteristic signals based on related structures like cyclopentanone oxime.[8][9]

Table 2: Expected Spectroscopic Data for **Cyclopropanone Oxime**

Technique	Expected Chemical Shifts / Signals
¹ H NMR	Signals for the cyclopropyl protons (CH ₂) would be expected in the upfield region, likely between δ 0.5-2.0 ppm. The oxime proton (N-OH) would appear as a broad singlet further downfield.
¹³ C NMR	The cyclopropyl carbons (CH ₂) would resonate at high field. The sp ² -hybridized carbon of the C=N bond would appear significantly downfield, potentially in the range of δ 160-170 ppm.
IR	A characteristic C=N stretching vibration would be expected around 1650-1690 cm ⁻¹ . A broad O-H stretch from the oxime would be observed around 3100-3600 cm ⁻¹ .

Researchers are advised to fully characterize the synthesized **cyclopropanone oxime** using standard spectroscopic techniques to confirm its identity and purity.

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